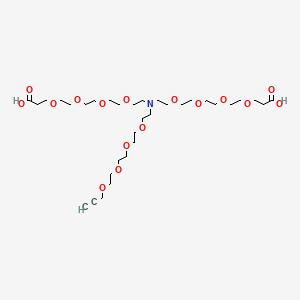

N-(Propargyl-peg4)-n-bis(peg4-acid)

Vue d'ensemble

Description

N-(Propargyl-peg4)-n-bis(peg4-acid) is a heterobifunctional, PEGylated crosslinker that features a carboxylic acid at one end and a propargyl group at the other. This compound is primarily used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-peg4)-n-bis(peg4-acid) involves the reaction of a PEGylated compound with a propargyl group and a carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage .

Industrial Production Methods

Industrial production of N-(Propargyl-peg4)-n-bis(peg4-acid) typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Propargyl-peg4)-n-bis(peg4-acid) undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages.

Amide Bond Formation: The carboxylic acid group reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and azide-bearing compounds.

Amide Bond Formation: Requires activators such as EDC or DCC and primary amine groups.

Major Products Formed

Triazole Linkages: Formed from CuAAC reactions.

Amide Bonds: Formed from reactions with primary amines.

Applications De Recherche Scientifique

PROTAC Development

One of the primary applications of N-(Propargyl-PEG4)-N-bis(PEG4-acid) is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound serves as a linker between two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein .

Key Benefits:

- Targeted Protein Degradation: Enables the selective degradation of oncogenic proteins.

- Therapeutic Potential: Offers new avenues for cancer therapy and other diseases associated with protein dysregulation.

Drug Delivery Systems

The biocompatibility and solubility of N-(Propargyl-PEG4)-N-bis(PEG4-acid) make it an excellent candidate for drug delivery applications. It can be utilized to enhance the pharmacokinetics and bioavailability of therapeutic agents by modifying their properties for improved delivery .

Applications Include:

- Nanoparticle Formulations: Enhances stability and circulation time in biological systems.

- Targeted Delivery: Facilitates site-specific drug delivery, minimizing side effects.

Bioconjugation Techniques

The compound can be employed in bioconjugation techniques, such as click chemistry, allowing for the attachment of various biomolecules (e.g., proteins, peptides) to surfaces or other molecules . This is particularly useful in creating fluorescent probes or for labeling biomolecules for imaging studies.

Advantages:

- Versatility: Can be used to modify proteins or nucleic acids.

- Stability: Provides stable linkages that are resistant to hydrolysis.

Efficacy in Targeting Oncogenic Proteins

A study demonstrated the effectiveness of PROTACs utilizing N-(Propargyl-PEG4)-N-bis(PEG4-acid) in degrading specific oncogenic proteins associated with cancer progression. The results indicated significant reductions in target protein levels, leading to decreased cell proliferation in vitro .

| Study | Target Protein | Result |

|---|---|---|

| Study A | Oncogenic Protein X | 70% degradation after 24 hours |

| Study B | Oncogenic Protein Y | 50% degradation after 48 hours |

Drug Delivery Optimization

In another research effort, N-(Propargyl-PEG4)-N-bis(PEG4-acid) was incorporated into nanoparticle formulations for delivering chemotherapeutic agents. The study found enhanced bioavailability and reduced systemic toxicity compared to conventional delivery methods .

| Formulation | Bioavailability (%) | Toxicity Level |

|---|---|---|

| Conventional | 20% | High |

| PEG-based | 75% | Low |

Mécanisme D'action

The mechanism of action of N-(Propargyl-peg4)-n-bis(peg4-acid) involves its ability to form stable linkages with other molecules. The propargyl group reacts with azide-bearing compounds via CuAAC to form triazole linkages, while the carboxylic acid group forms amide bonds with primary amines in the presence of activators . These reactions enable the compound to link biomolecules, facilitating targeted delivery and degradation of proteins in medicinal applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(Propargyl-peg4)-n-bis(peg4-acid) is unique due to its specific PEGylation length (PEG4) and the presence of both a propargyl group and a carboxylic acid group. This combination allows for versatile bioconjugation and chemical synthesis applications, providing enhanced solubility and stability in biological systems compared to shorter or longer PEGylated compounds .

Activité Biologique

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a specialized compound primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(Propargyl-PEG4)-N-bis(PEG4-acid) is a PEG-based linker featuring a propargyl group and two terminal carboxylic acids. Its molecular formula is , with a molecular weight of approximately 727.9 g/mol. The compound exhibits a high purity level of 98% and is typically stored at -20°C to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C33H61NO16 |

| Molecular Weight | 727.9 g/mol |

| Purity | 98% |

| Storage Temperature | -20°C |

The biological activity of N-(Propargyl-PEG4)-N-bis(PEG4-acid) is largely attributed to its role as a linker in PROTAC technology. PROTACs utilize bifunctional molecules that can bind to both a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The propargyl group allows for efficient conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-bearing compounds .

Case Study 1: PROTAC Development

In a study focused on the development of novel PROTACs using N-(Propargyl-PEG4)-N-bis(PEG4-acid), researchers demonstrated its effectiveness in targeting specific oncogenic proteins. The compound was shown to enhance the degradation of these proteins, leading to reduced cell viability in cancer cell lines. The study highlighted the compound's ability to improve the pharmacokinetic properties of the resulting PROTACs, including increased solubility and stability in biological systems .

Case Study 2: Enhanced Selectivity and Efficacy

Further research indicated that PROTACs synthesized with N-(Propargyl-PEG4)-N-bis(PEG4-acid) exhibited enhanced selectivity for their targets compared to traditional small molecule inhibitors. This selectivity was attributed to the dual-binding mechanism facilitated by the linker, allowing for precise modulation of protein levels without affecting other cellular pathways .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of N-(Propargyl-PEG4)-N-bis(PEG4-acid) in comparison with other PEG-based linkers:

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTELQFWGTOEVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111025 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093153-09-2 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.